Predicted CYP2C9 Inhibition Profile Differentiates Daucoidin A from Archangelicin
In silico ADMET prediction data suggests that Daucoidin A is a more potent inhibitor of CYP2C9 than its class counterpart, Archangelicin. While Archangelicin is a known inhibitor of cAMP-phosphodiesterase (cAMP-PDE) with an IC50 >400 μM and NFAT with an IC50 of 9 μM , its CYP inhibition profile is not well-defined. Daucoidin A is predicted to inhibit CYP2C9 with a probability of 0.5770 (57.70%) [1]. This indicates a significantly higher likelihood of CYP2C9-mediated drug interaction potential compared to Archangelicin, which is not predicted as a CYP2C9 inhibitor.
| Evidence Dimension | CYP2C9 Inhibition Probability |
|---|---|
| Target Compound Data | 0.5770 (57.70% probability) |
| Comparator Or Baseline | Archangelicin (No known data; predicted negative) |
| Quantified Difference | 57.70% probability for Daucoidin A vs. likely negative for Archangelicin |
| Conditions | In silico ADMET prediction model (admetSAR 2) |
Why This Matters
This predicted difference in CYP2C9 inhibition is critical for researchers studying hepatic metabolism or planning in vivo studies where drug-drug interactions could confound results.
- [1] Plantaedb. (2026). Daucoidin A. Retrieved from https://plantaedb.com/compounds/daucoidin-a View Source
